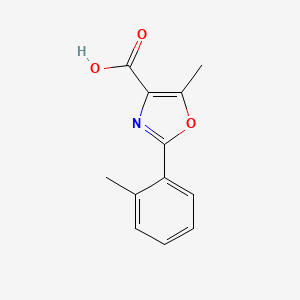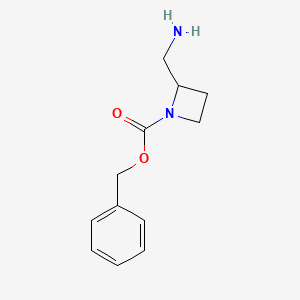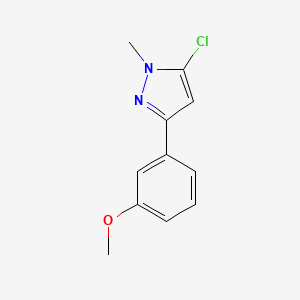![molecular formula C20H33BO2 B13686816 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is a boronic ester commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester typically involves the reaction of 4-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and drug delivery systems.
Medicine: It plays a role in the synthesis of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-(N-Boc-amino)phenylboronic Acid Pinacol Ester
- 2-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester
Uniqueness
2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
Molecular Formula |
C20H33BO2 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-2-methylpropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)15-10-12-16(13-11-15)18(4,5)14-21-22-19(6,7)20(8,9)23-21/h10-13H,14H2,1-9H3 |
InChI Key |
BSPAIMRQCWSONH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


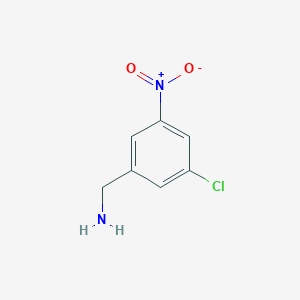

![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)

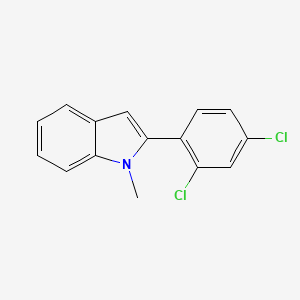
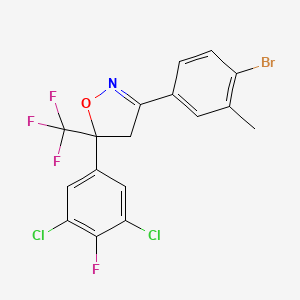

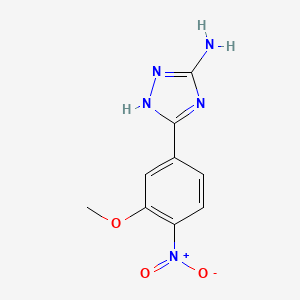
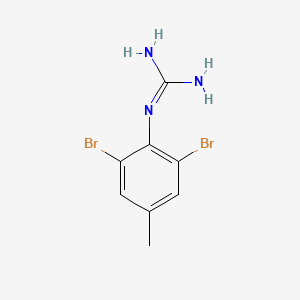
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
